N-(3,4-dichlorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a dimethyl-oxopyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the pyrimidinyl moiety: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with a suitable nucleophile.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for N-(3,4-dichlorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide analogs: Compounds with similar structures but different substituents.
Other acetamides: Compounds with different aromatic groups or pyrimidinyl moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-8-9(2)17-7-19(14(8)21)6-13(20)18-10-3-4-11(15)12(16)5-10/h3-5,7H,6H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUKJVIGPPLELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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